molecular formula C15H23BrClNO3 B5287700 2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B5287700
M. Wt: 380.70 g/mol
InChI Key: PLRJCOGBJKQIQK-UHFFFAOYSA-N
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Description

2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a prop-2-enoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps:

    Bromination: The starting material, 3-methoxy-4-prop-2-enoxybenzene, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then reacted with methylamine to form the corresponding amine.

    Hydroxylation: The amine is further reacted with a hydroxylating agent to introduce the hydroxyl group at the 1-position of the propan-1-ol moiety.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom or the nitro group (if present in derivatives) to form amines or other reduced products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations,

Properties

IUPAC Name

2-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3.ClH/c1-5-6-20-14-12(16)7-11(8-13(14)19-4)9-17-15(2,3)10-18;/h5,7-8,17-18H,1,6,9-10H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRJCOGBJKQIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C(=C1)Br)OCC=C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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